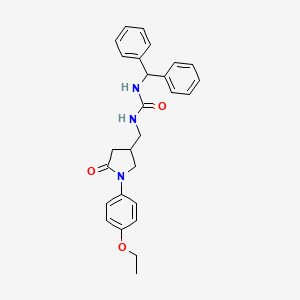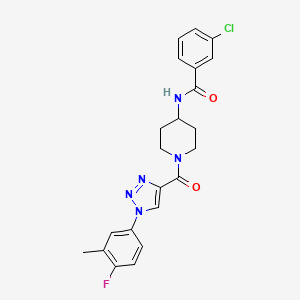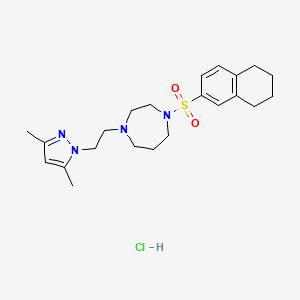
N-allyl-2-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-bromobenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an allyl group and a bromine atom on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-bromobenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-allyl-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Reactions: Products include epoxides or other oxidized derivatives.
Reduction Reactions: Products include saturated alkyl derivatives.
Applications De Recherche Scientifique
N-allyl-2-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting carbonic anhydrase enzymes, which are implicated in various diseases, including cancer.
Materials Science: It can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of N-allyl-2-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer studies . The compound’s ability to form stable complexes with proteins also makes it useful in studying protein-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzenesulfonamide: Similar structure but lacks the allyl group, making it less versatile in certain chemical reactions.
N-Butylbenzenesulfonamide: Contains a butyl group instead of an allyl group, leading to different chemical properties and applications.
Uniqueness
N-allyl-2-bromobenzenesulfonamide is unique due to the presence of both the allyl group and the bromine atom, which confer distinct reactivity and potential for diverse applications. The allyl group allows for various addition and substitution reactions, while the bromine atom provides a site for further functionalization .
Propriétés
IUPAC Name |
2-bromo-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDAWAHGZGVHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)
![Ethyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2652621.png)
![2,6-difluoro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2652622.png)
![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)
![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

![N-[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2652631.png)

![(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine](/img/structure/B2652635.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2652636.png)
